Acide 5-amino-2-chlorobenzoïque

Vue d'ensemble

Description

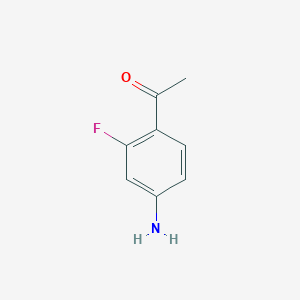

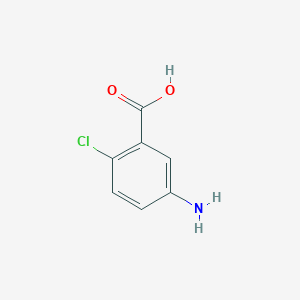

5-Amino-2-chlorobenzoic acid, also known as 5-Amino-2-chlorobenzoate, is an organic molecule that is widely used in scientific research. It is a derivative of benzoic acid, with an amino group and a chlorine atom attached to the carbon chain. It is a white crystalline solid that is soluble in water and alcohols. 5-Amino-2-chlorobenzoic acid can be synthesized in the laboratory by reacting aqueous sodium hydroxide with 2-chlorobenzoic acid in the presence of a catalytic amount of ammonium chloride.

Applications De Recherche Scientifique

Synthèse peptidique

“Acide 5-amino-2-chlorobenzoïque” est utilisé dans la synthèse peptidique . La synthèse peptidique est un procédé utilisé en chimie organique pour produire des peptides, qui sont des composés organiques constitués de plusieurs acides aminés liés par des liaisons amides. Les propriétés du composé le rendent adapté à ce type de réaction .

Composé d'adduit organique

Le composé peut être utilisé pour synthétiser et faire croître des monocristaux optiquement transparents . Ces cristaux, connus sous le nom de composés d'adduit organique, sont formés par l'addition de deux ou plusieurs molécules différentes et ont des applications potentielles dans divers domaines, notamment l'optique non linéaire .

Optique non linéaire

L'optique non linéaire (NLO) est la branche de l'optique qui décrit le comportement de la lumière dans les milieux non linéaires, où la densité de polarisation du milieu répond au champ lumineux de manière non linéaire. Le composé s'est avéré avoir d'excellents coefficients optiques non linéaires du troisième ordre .

Applications de limitation optique

Les limiteurs optiques sont des dispositifs qui transmettent normalement la lumière jusqu'à une certaine intensité, au-delà de laquelle ils commencent à absorber ou à réfléchir la lumière, protégeant ainsi les composants optiques sensibles ou les yeux humains des dommages. Le composé s'est avéré avoir un bon seuil de limitation optique .

Médicaments antirhumatismaux modificateurs de la maladie (DMARD)

“this compound” est utilisé dans la préparation de médicaments antirhumatismaux modificateurs de la maladie (DMARD) . Les DMARD sont un groupe de médicaments couramment utilisés dans le traitement de la polyarthrite rhumatoïde.

Synthèse de la 6-chloro-3H-quinazolin-4-one

Le composé est utilisé pour produire de la 6-chloro-3H-quinazolin-4-one à une température de 180 °C . Les quinazolinones et leurs dérivés présentent un large éventail d'activités biologiques et sont considérés comme des échafaudages précieux en chimie médicinale.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that the compound may act as a precursor for the synthesis of drugs with specific therapeutic effects .

Mode of Action

The mode of action of 5-Amino-2-chlorobenzoic acid is dependent on its application in different fields . In the pharmaceutical industry, it may act as a precursor for the synthesis of drugs with specific therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-2-chlorobenzoic acid. For instance, it’s recommended to ensure adequate ventilation, avoid dust formation, and avoid contact with skin and eyes when handling the compound .

Analyse Biochimique

Biochemical Properties

5-Amino-2-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of benzothiazole hydrazone inhibitors of Bcl-XL . It interacts with various enzymes and proteins, facilitating the formation of peptide bonds during peptide synthesis . The compound’s structure allows it to participate in solution-phase peptide synthesis reactions, making it a valuable reagent in biochemical research . The interactions between 5-Amino-2-chlorobenzoic acid and biomolecules are primarily based on its ability to form hydrogen bonds and ionic interactions due to the presence of the amino and carboxyl groups.

Cellular Effects

5-Amino-2-chlorobenzoic acid affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause irritation in the respiratory tract, skin, and eyes, indicating its potential impact on cellular membranes and signaling pathways

Molecular Mechanism

The molecular mechanism of 5-Amino-2-chlorobenzoic acid involves its binding interactions with biomolecules, enzyme inhibition, and activation. The compound can form hydrogen bonds and ionic interactions with enzymes, potentially inhibiting or activating their activity . These interactions can lead to changes in gene expression and cellular function, although the specific pathways and mechanisms are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2-chlorobenzoic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over time, affecting its long-term impact on cellular function

Dosage Effects in Animal Models

The effects of 5-Amino-2-chlorobenzoic acid vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant cellular changes occur. High doses of 5-Amino-2-chlorobenzoic acid can cause severe irritation and toxicity, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

5-Amino-2-chlorobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. The specific enzymes and pathways involved in the metabolism of 5-Amino-2-chlorobenzoic acid are still being investigated, but its structure suggests it may be processed through pathways similar to other benzoic acid derivatives.

Transport and Distribution

Within cells and tissues, 5-Amino-2-chlorobenzoic acid is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The transport and distribution mechanisms of 5-Amino-2-chlorobenzoic acid are essential for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 5-Amino-2-chlorobenzoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment

Propriétés

IUPAC Name |

5-amino-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCFFVPEOLCYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058992 | |

| Record name | Benzoic acid, 5-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89-54-3 | |

| Record name | 5-Amino-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-amino-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 5-amino-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B48888.png)

![[3-(Hydroxymethyl)phenyl]guanidine](/img/structure/B48890.png)